molecular formula C20H28N4O2 B10843135 3-Noradamantyl-1,3-dipropylxanthine

3-Noradamantyl-1,3-dipropylxanthine

Cat. No.: B10843135
M. Wt: 356.5 g/mol
InChI Key: CTRHINADNBPODV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 1,3-dipropylxanthine with a noradamantyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of 3-noradamantyl-1,3-dipropylxanthine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

3-noradamantyl-1,3-dipropylxanthine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-noradamantyl-1,3-dipropylxanthine is unique due to its high selectivity and potency as an adenosine A1 receptor antagonist. The presence of the noradamantyl group enhances its binding affinity and selectivity compared to other xanthine derivatives . This makes it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

1,3-dipropyl-7-(2-tricyclo[3.3.1.03,7]nonanyl)purine-2,6-dione

InChI

InChI=1S/C20H28N4O2/c1-3-5-22-18-17(19(25)23(6-4-2)20(22)26)24(11-21-18)16-14-8-12-7-13(10-14)15(16)9-12/h11-16H,3-10H2,1-2H3

InChI Key

CTRHINADNBPODV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)N(C=N2)C3C4CC5CC(C4)C3C5

Origin of Product

United States

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